molecular formula C14H14N2O4S B15303960 benzyl N-(3-sulfamoylphenyl)carbamate

benzyl N-(3-sulfamoylphenyl)carbamate

Cat. No.: B15303960
M. Wt: 306.34 g/mol
InChI Key: FEOQPJNJSBVYSE-UHFFFAOYSA-N
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Description

Benzyl N-(3-sulfamoylphenyl)carbamate is a synthetic organic compound characterized by a benzyl group attached to a carbamate moiety, which is further linked to a phenyl ring substituted with a sulfamoyl (-SO$2$NH$2$) group at the 3-position. The sulfamoyl group is a hallmark of sulfonamide derivatives, known for their diverse biological activities, including antimicrobial and enzyme-inhibitory properties. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging the reactivity of both the carbamate and sulfonamide functionalities .

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

benzyl N-(3-sulfamoylphenyl)carbamate

InChI

InChI=1S/C14H14N2O4S/c15-21(18,19)13-8-4-7-12(9-13)16-14(17)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)(H2,15,18,19)

InChI Key

FEOQPJNJSBVYSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3-sulfamoylphenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-aminobenzenesulfonamide under basic conditions. The reaction proceeds as follows:

    Starting Materials: Benzyl chloroformate and 3-aminobenzenesulfonamide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Procedure: The benzyl chloroformate is added dropwise to a solution of 3-aminobenzenesulfonamide in an appropriate solvent (e.g., dichloromethane) at low temperature. The mixture is then stirred at room temperature for several hours.

    Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

    Oxidation and Reduction: The sulfamoyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

    Substitution: The major products formed are the substituted benzyl derivatives.

    Hydrolysis: The major products are 3-aminobenzenesulfonamide and benzyl alcohol.

    Oxidation: The major products are oxidized derivatives of the sulfamoyl group.

    Reduction: The major products are reduced derivatives of the sulfamoyl group.

Mechanism of Action

The mechanism of action of benzyl N-(3-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity . The sulfamoyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The biological and chemical properties of benzyl carbamates are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituent(s) on Phenyl Ring Key Functional Groups Biological Relevance
Benzyl N-(3-sulfamoylphenyl)carbamate -SO$2$NH$2$ at C3 Carbamate, Sulfonamide Antimicrobial, enzyme inhibition
Benzyl N-(3-bromophenyl)carbamate -Br at C3 Carbamate, Halogen Enhanced reactivity in substitution reactions
Benzyl N-(3-aminophenyl)carbamate -NH$_2$ at C3 Carbamate, Amine Precursor for coupling reactions
Benzyl N-(3-trifluoromethylphenyl)carbamate -CF$_3$ at C3 Carbamate, Trifluoromethyl Improved metabolic stability, enzyme inhibition (AChE IC$_{50}$: 36.05 µM)
Key Observations :
  • Halogen Substitution : Bromine at C3 (e.g., Benzyl N-(3-bromophenyl)carbamate) increases lipophilicity and reactivity in cross-coupling reactions, making it valuable in organic synthesis .
  • Amino Group: The -NH$_2$ substituent (e.g., Benzyl N-(3-aminophenyl)carbamate) facilitates further functionalization, such as diazotization or amide bond formation .
  • Trifluoromethyl Group : The electron-withdrawing -CF$_3$ group (e.g., Benzyl N-(3-trifluoromethylphenyl)carbamate) enhances metabolic stability and enzyme selectivity, as seen in its cholinesterase inhibition profile .
Key Findings :
  • Antimicrobial Activity : Sulfamoyl-containing compounds are hypothesized to exhibit higher antimicrobial activity due to structural similarity to sulfonamide drugs, which inhibit dihydropteroate synthase .
  • Enzyme Inhibition : The trifluoromethyl analogue demonstrates measurable cholinesterase inhibition, suggesting that electronic properties of substituents significantly influence target binding .
Reactivity Trends :
  • Halogenated Derivatives : Bromine or chlorine substituents enable Suzuki-Miyaura cross-coupling, expanding utility in drug discovery .
  • Sulfonamide Derivatives : The -SO$2$NH$2$ group may participate in hydrogen bonding, enhancing interactions in crystal structures (as modeled by SHELX software) .

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